5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2,2-DIMETHYL-1,3-DIOXANE-4,6-DIONE is a complex organic compound that features a pyrazole ring and a dioxane-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2,2-DIMETHYL-1,3-DIOXANE-4,6-DIONE typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic or basic conditions. The reaction is often carried out in ethanol or another suitable solvent, with pyridine or another base acting as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2,2-DIMETHYL-1,3-DIOXANE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2,2-DIMETHYL-1,3-DIOXANE-4,6-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2,2-DIMETHYL-1,3-DIOXANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with various enzymes and receptors, influencing biological processes such as cell proliferation and apoptosis . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: Similar in structure but lacks the dioxane-dione moiety.
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: Another pyrazole derivative with different substituents.
Uniqueness
5-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-2,2-DIMETHYL-1,3-DIOXANE-4,6-DIONE is unique due to its combination of a pyrazole ring and a dioxane-dione moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H14N2O4 |
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Molecular Weight |
250.25 g/mol |
IUPAC Name |
5-[(1,5-dimethylpyrazol-4-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C12H14N2O4/c1-7-8(6-13-14(7)4)5-9-10(15)17-12(2,3)18-11(9)16/h5-6H,1-4H3 |
InChI Key |
OBLPJSYMKBIXAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C=C2C(=O)OC(OC2=O)(C)C |
Origin of Product |
United States |
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